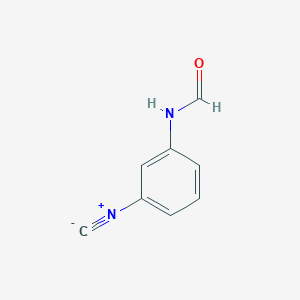
3-Isocyanophenylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanophenylformamide is an organic compound with the molecular formula C8H6N2O. It is characterized by the presence of an isocyano group (-N=C) attached to a phenyl ring, which is further connected to a formamide group (-C(=O)NH2).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanophenylformamide typically involves the dehydration of N-substituted formamides. One common method employs phosphorus oxychloride (POCl3) in the presence of triethylamine as a solvent at low temperatures (0°C to -50°C). This method is efficient, yielding high-purity isocyanides with minimal reaction waste .
Another approach involves the use of triphenylphosphine and iodine as dehydrating agents. This method is carried out under ambient conditions and is known for its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. The choice of reagents and reaction conditions is optimized to minimize environmental impact and enhance safety .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isocyanophenylformamide undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
3-Isocyanophenylformamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials science.
Mécanisme D'action
The mechanism of action of 3-Isocyanophenylformamide involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, enabling it to participate in diverse chemical reactions. In biological systems, it may covalently modify essential metabolic enzymes, thereby inhibiting their activity and exerting antimicrobial effects .
Comparaison Avec Des Composés Similaires
Phenylisocyanide: Similar structure but lacks the formamide group.
Benzylisocyanide: Contains a benzyl group instead of a phenyl group.
Isocyanobenzaldehyde: Contains an aldehyde group instead of a formamide group.
Uniqueness: 3-Isocyanophenylformamide is unique due to the presence of both isocyano and formamide functional groups. This dual functionality enhances its reactivity and versatility in chemical synthesis and biological applications .
Propriétés
Numéro CAS |
730964-90-6 |
|---|---|
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
N-(3-isocyanophenyl)formamide |
InChI |
InChI=1S/C8H6N2O/c1-9-7-3-2-4-8(5-7)10-6-11/h2-6H,(H,10,11) |
Clé InChI |
MZYAISYVRUNVOL-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=CC=CC(=C1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



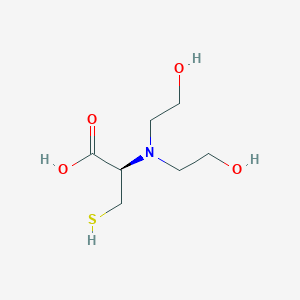
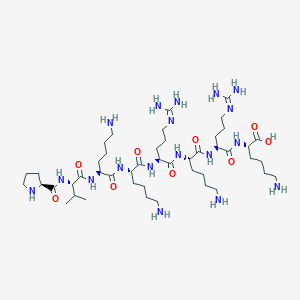
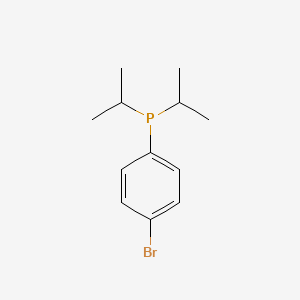
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
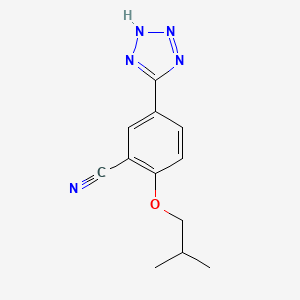

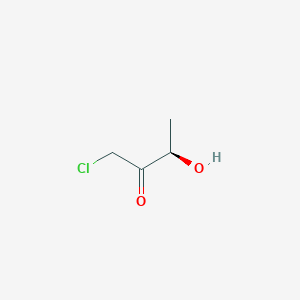
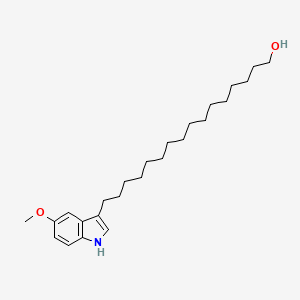
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)

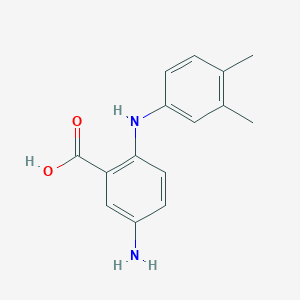
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)
